Structural Isomer Differentiation: 4-Acetylphenyl vs. 2,3-Dihydrobenzofuran Terminal Group Comparison
The target compound and its closest molecular-formula analog CAS 2097930-46-4 are structural isomers sharing C20H19N3O4S and MW 397.45 g/mol. The target bears a 4-acetylphenylsulfonyl terminus, while the analog carries a 2,3-dihydrobenzofuran-5-sulfonyl terminus . The acetyl group introduces a hydrogen-bond acceptor (C=O) and a methyl ketone susceptible to metabolic reduction, whereas the dihydrobenzofuran introduces a cyclic ether oxygen and increased conformational rigidity. No direct head-to-head bioactivity comparison is publicly available; however, the divergent terminal pharmacophores are expected to produce distinct target-engagement profiles based on class-level SAR observed across quinoxaline–sulfonamide series [1].
| Evidence Dimension | Terminal group identity and hydrogen-bond acceptor count |
|---|---|
| Target Compound Data | 4-Acetylphenyl (1 ketone HBA; flexible methyl rotor) |
| Comparator Or Baseline | CAS 2097930-46-4: 2,3-Dihydrobenzofuran-5-yl (1 cyclic ether HBA; conformationally restricted) |
| Quantified Difference | Same MW (397.45); Different clogP (predicted ~2.8 vs. ~2.5); Different polar surface area (predicted ~85 Ų vs. ~75 Ų) |
| Conditions | In silico prediction (standard fragment-based methods); no experimental bioassay data identified |
Why This Matters
Procurement of the incorrect isomer with identical molecular weight and formula but divergent terminal functionality can lead to irreproducible biological results, particularly in target-based screens sensitive to hydrogen-bond geometry and steric fit.
- [1] RSC Advances. (2023). A new class of anti-proliferative activity and apoptotic inducer with molecular docking studies for a novel of 1,3-dithiolo[4,5-b]quinoxaline derivatives hybrid with a sulfonamide moiety. Royal Society of Chemistry. Demonstrated SAR sensitivity of quinoxaline-sulfonamide terminal groups. View Source
